N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a complex organic compound notable for its potential medicinal applications. This compound belongs to the class of benzodioxoles, which are characterized by a benzene ring fused to a dioxole structure. Its chemical structure suggests it may interact with various biological targets, making it of interest in pharmaceutical research.
The compound is classified as a small molecule and is primarily studied for its experimental properties in drug development. It has been cataloged in databases such as DrugBank, indicating its relevance in pharmacological studies . The compound's unique structure includes functional groups that may confer specific biological activities.
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide typically involves multi-step organic reactions.
Methods:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary or not fully disclosed in public literature.
The molecular structure of N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide can be described as follows:
Molecular Formula: C22H18F2N4O3
Molecular Weight: 416.4 g/mol
InChI Key: [Insert InChI Key here]
SMILES Representation: COC1=C(F)C=C(CSC2=NN=C(O2)C2=CC3=C(OCO3)C=C2)C=C1
This structure allows for potential interactions with biological targets through hydrogen bonding and π-stacking interactions.
The compound may participate in various chemical reactions relevant to its biological activity:
These reactions are significant in understanding the compound's stability and reactivity under physiological conditions.
The mechanism of action for N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is hypothesized based on its structural features:
Relevant data such as melting point and boiling point remain to be characterized for this specific compound.
N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide holds potential applications in:
Continued research into this compound could yield significant insights into its therapeutic potential and mechanisms of action within biological systems.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1